molecular formula C21H24N4O2 B11974309 ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11974309
M. Wt: 364.4 g/mol
InChI Key: FPAWUGFBQDCRID-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, an ethyl ester group, and a cyclohexene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloquinoxaline core, followed by the introduction of the ethyl ester group and the cyclohexene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-cyclohexene-1-carboxylate
  • 2-(1-Cyclohexenyl)ethylamine
  • Cyclohexenone

Uniqueness

Ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its combination of a pyrroloquinoxaline core with an ethyl ester group and a cyclohexene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-amino-1-[2-(cyclohexen-1-yl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H24N4O2/c1-2-27-21(26)17-18-20(24-16-11-7-6-10-15(16)23-18)25(19(17)22)13-12-14-8-4-3-5-9-14/h6-8,10-11H,2-5,9,12-13,22H2,1H3

InChI Key

FPAWUGFBQDCRID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CCCCC4)N

Origin of Product

United States

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